molecular formula C20H18O4 B14665186 4-Methoxy-3-(3-oxo-1-phenylbutyl)chromen-2-one CAS No. 38063-51-3

4-Methoxy-3-(3-oxo-1-phenylbutyl)chromen-2-one

Cat. No.: B14665186
CAS No.: 38063-51-3
M. Wt: 322.4 g/mol
InChI Key: FGAWENWBTHQLEE-UHFFFAOYSA-N
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Description

Warfarin methylated is a derivative of warfarin, a well-known anticoagulant. Warfarin itself is a colorless, crystalline compound with a melting point of 151-161°C. It is practically insoluble in water but readily soluble in acetone and dioxane, and moderately soluble in alcohols . Warfarin methylated retains the core structure of warfarin but includes a methyl group, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Warfarin methylated can be synthesized by refluxing warfarin in absolute methanol containing hydrochloric acid. For instance, refluxing 10 grams of warfarin in absolute methanol with 4% hydrochloric acid for 15 minutes can yield the methylated product .

Industrial Production Methods: Industrial production of warfarin methylated involves similar synthetic routes but on a larger scale. The process typically includes the use of high-performance liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Warfarin methylated undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Diazomethane in ether.

Major Products:

Mechanism of Action

Warfarin methylated exerts its effects by antagonizing vitamin K, which is essential for synthesizing vitamin K-dependent clotting factors II, VII, IX, and X, as well as proteins C and S . By inhibiting the enzyme that uses vitamin K, warfarin methylated disrupts the clotting mechanism, reducing the blood’s ability to clot

Properties

CAS No.

38063-51-3

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

4-methoxy-3-(3-oxo-1-phenylbutyl)chromen-2-one

InChI

InChI=1S/C20H18O4/c1-13(21)12-16(14-8-4-3-5-9-14)18-19(23-2)15-10-6-7-11-17(15)24-20(18)22/h3-11,16H,12H2,1-2H3

InChI Key

FGAWENWBTHQLEE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OC

Origin of Product

United States

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